CCR4 Radioligand Displacement Potency Comparison with N-(Naphthalen-1-yl)-4-neopentylthiazol-2-amine
In the original CCR4 antagonist optimization study, the target compound 4-tert-butyl-N-phenylthiazol-2-amine achieved an IC₅₀ of 4,500 nM in a [¹²⁵I]TARC displacement assay using human CEM cells, while the more potent analog N-(naphthalen-1-yl)-4-neopentylthiazol-2-amine (BDBM50183099) exhibited an IC₅₀ of 220 nM in the same assay system [1]. This establishes a 20.5-fold potency advantage for the naphthalene-neopentyl analog over the target compound, confirming that the tert-butylphenyl and N-phenyl combination provides a defined, moderate-affinity starting point rather than high-potency inhibition.
| Evidence Dimension | CCR4 radioligand displacement potency (IC₅₀) |
|---|---|
| Target Compound Data | 4,500 nM |
| Comparator Or Baseline | N-(naphthalen-1-yl)-4-neopentylthiazol-2-amine (BDBM50183099): IC₅₀ = 220 nM |
| Quantified Difference | 20.5-fold lower potency for target compound vs. comparator |
| Conditions | [¹²⁵I]TARC (CCL17) displacement assay, human CEM cell line expressing CCR4; Bioorg Med Chem Lett 2006 |
Why This Matters
Researchers selecting this compound for CCR4 antagonist studies must understand that it is a moderate-affinity ligand (4.5 µM), making it more suitable as a tool compound for mechanistic studies or as a scaffold for further optimization rather than a high-potency lead.
- [1] Wang X, Xu F, Xu Q, et al. Optimization of 2-aminothiazole derivatives as CCR4 antagonists. Bioorg Med Chem Lett. 2006;16(10):2800-2803. doi:10.1016/j.bmcl.2006.01.126 View Source
